molecular formula C18H20N2O2S2 B2392932 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide CAS No. 2034391-33-6

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide

Cat. No.: B2392932
CAS No.: 2034391-33-6
M. Wt: 360.49
InChI Key: OBTUMRVNXIXMAB-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a distinctive structure comprising a benzenesulfonamide group, a benzothiophene moiety, and a dimethylaminoethyl side chain. The benzenesulfonamide functional group is a well-established zinc-binding moiety frequently found in potent inhibitors of metalloenzymes, most notably the Carbonic Anhydrase (CA) family . Compounds with this pharmacophore are extensively investigated for their potential in targeted cancer therapies, as selective inhibition of tumor-associated CA isoforms, such as CA IX and XII, can disrupt pH regulation and suppress cancer cell proliferation . Research into similar benzenesulfonamide derivatives has demonstrated potent antiproliferative activity against challenging cancer cell lines, including triple-negative breast cancer (MDA-MB-231) . Beyond oncology, benzenesulfonamide-containing compounds are also explored for their antimicrobial properties. Inhibition of bacterial carbonic anhydrases has been shown to interfere with microbial growth and biofilm formation, making these compounds promising candidates for developing novel anti-infective agents . The unique architecture of this compound, which merges a lipophilic benzothiophene system with a polar sulfonamide group, allows it to interact with diverse biological targets. This makes it a valuable chemical scaffold for developing new structure-activity relationships (SAR) and optimizing pharmacological profiles in hit-to-lead campaigns. The product is supplied for non-human research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-20(2)17(16-13-23-18-11-7-6-10-15(16)18)12-19-24(21,22)14-8-4-3-5-9-14/h3-11,13,17,19H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTUMRVNXIXMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Name : this compound
  • CAS Number : 2379993-93-6
  • Molecular Formula : C20H22N2O3S2

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to reduced proliferation of cancer cells.
  • Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects, suggesting that this compound may also modulate inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various pathogens, indicating a broad-spectrum antimicrobial profile.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
Enzyme InhibitionSignificant inhibition of target enzymes
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against bacteria and fungi
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Cancer Treatment : A study involving a benzothiophene derivative showed promising results in reducing tumor size in preclinical models. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Inflammation Models : In vivo studies demonstrated that compounds with similar structures significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.
  • Antimicrobial Efficacy : Research on related sulfonamide compounds indicated strong antibacterial activity against resistant strains, highlighting the need for further exploration into the antimicrobial properties of this compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide exhibit potential anticancer properties by targeting RNA-binding proteins involved in cancer progression. For instance, studies have shown that such compounds can inhibit HuR (human antigen R), a protein associated with tumor growth and inflammation. The ability to modulate protein interactions positions this compound as a promising candidate for drug development aimed at cancer therapy.

Antidiabetic Properties

In related studies, benzenesulfonamide derivatives have demonstrated significant antidiabetic activity. Some synthesized derivatives showed comparable efficacy to established antidiabetic agents like glibenclamide in reducing blood glucose levels in diabetic models . The structural modifications of sulfonamides can lead to enhanced hypoglycemic properties, suggesting that this compound may also be explored for similar therapeutic applications.

Antimicrobial Applications

Recent investigations into new thiopyrimidine–benzenesulfonamide compounds reveal their effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies suggest that derivatives of this compound could serve as foundational compounds for developing new antimicrobial agents capable of overcoming antibiotic resistance .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. These reactions often utilize common reagents for various transformations, including oxidation and substitution processes. The synthesis pathway can significantly influence the biological activity of the final product, highlighting the importance of optimizing reaction conditions.

Case Studies and Research Findings

Several case studies provide insights into the applications of this compound:

Study Focus Findings
Study on RNA-binding protein inhibitorsAnticancer propertiesDemonstrated inhibition of HuR, suggesting potential in cancer therapy.
Antidiabetic evaluationAntidiabetic propertiesCertain derivatives showed significant blood glucose reduction comparable to glibenclamide .
Antimicrobial evaluationAntimicrobial activityNew derivatives showed efficacy against resistant bacterial strains, indicating potential for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives are a diverse class of compounds with applications ranging from antimicrobial agents to enzyme inhibitors. Below is a detailed comparison of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide with structurally related compounds.

Structural Analogs and Substituent Effects

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
This compound C₁₈H₂₀N₂O₂S₂ Benzothiophene, dimethylaminoethyl, benzenesulfonamide 360.49 Combines aromatic and heterocyclic groups; potential for dual hydrophobic and hydrophilic interactions.
N-[2-(Diethylamino)ethyl]-3-(trifluoromethyl)benzenesulfonamide C₁₃H₁₉F₃N₂O₂S Diethylaminoethyl, trifluoromethylbenzenesulfonamide 324.36 Trifluoromethyl group enhances electronegativity and metabolic stability.
N-[(1R,2R)-2-[[(Dimethylamino)cyclohexyl]amino]thioxomethyl]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide C₃₁H₃₄F₆N₄O₂S₂ Cyclohexyl, trifluoromethyl, thioxomethyl 672.75 Bulky substituents may hinder membrane permeability but improve target specificity.
N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives C₁₅H₁₇NO₂S 2,3-Dimethylphenyl 283.37 Methyl groups enhance lipophilicity; demonstrated antibacterial activity.
2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide C₁₆H₁₅N₃O₂S Benzimidazole, dimethylaminomethylidene 313.38 Benzimidazole moiety may confer anti-parasitic or anti-cancer activity.

Key Differences and Implications

  • Benzothiophene vs. Benzimidazole : The target compound’s benzothiophene group (a sulfur-containing heterocycle) differs from benzimidazole (a nitrogen-containing heterocycle) in electronic properties. Benzimidazole derivatives are often associated with antiparasitic activity (e.g., albendazole), while benzothiophene derivatives are explored for CNS-targeted drugs due to their blood-brain barrier permeability .
  • Dimethylaminoethyl vs.
  • Trifluoromethyl vs. Methyl Substituents : Trifluoromethyl groups () enhance electronegativity and resistance to oxidative metabolism compared to methyl groups (), which prioritize lipophilicity .

Q & A

Q. What are the recommended synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 1-benzothiophen-3-yl derivatives with dimethylaminoethylamine, followed by sulfonylation using benzenesulfonyl chloride. Key steps include:
  • Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous DMF under nitrogen .
  • Sulfonylation : React with benzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .
    Optimization requires monitoring via TLC or HPLC to ensure intermediate purity. Adjusting solvent polarity (e.g., DMF vs. THF) and temperature can improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., benzothiophene protons at δ 7.2–8.5 ppm) and sulfonamide NH signals (δ ~10 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., m/z corresponding to [M+H]⁺) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., bond angles and torsion angles in benzenesulfonamide moieties) .
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple replicates .
  • Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity .
  • Structural analogs : Synthesize derivatives with modified dimethylamino or benzothiophene groups to isolate structure-activity relationships (SAR) .
    For example, replacing the dimethylamino group with morpholine (as in ) may alter receptor binding kinetics .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Use in silico tools to predict ADME (Absorption, Distribution, Metabolism, Excretion):
  • Molecular docking : Identify binding poses with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
  • QSAR modeling : Corrogate logP, polar surface area, and H-bond donors with bioavailability .
  • MD simulations : Assess stability of sulfonamide-protein complexes over 100-ns trajectories (e.g., GROMACS) .
    Example: Introducing trifluoromethyl groups (as in ) may enhance metabolic stability but require solubility adjustments .

Q. What experimental designs are critical for elucidating the mechanism of action in enzymatic inhibition studies?

  • Methodological Answer : Employ kinetic and biophysical assays:
  • Enzyme kinetics : Measure Ki values via Lineweaver-Burk plots under varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Fluorescence quenching : Monitor tryptophan residues in enzymes (e.g., λex = 280 nm) to infer conformational changes .
    For competitive inhibition, co-crystallize the compound with the enzyme (e.g., PDB deposition) to visualize active-site interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (pH, temperature) or compound purity. Standardize protocols:
  • Control compounds : Use established inhibitors (e.g., acetazolamide for carbonic anhydrase) as benchmarks .
  • Buffer systems : Compare Tris-HCl vs. phosphate buffers to rule out pH-dependent activity .
  • Batch analysis : Re-synthesize the compound and retest under identical conditions .

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